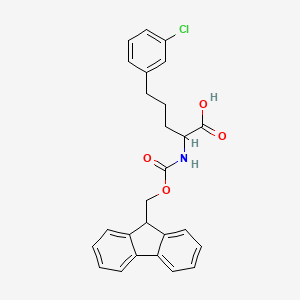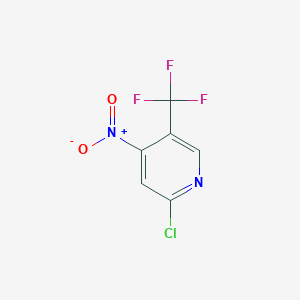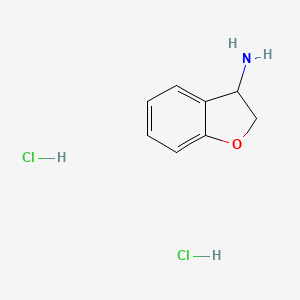
Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is a compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis due to its protective group, Fmoc (9-fluorenylmethyloxycarbonyl), which helps in the stepwise construction of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is used in the synthesis of complex peptides and proteins. Its Fmoc group provides a temporary protection to the amino group, allowing for selective reactions at other sites.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins.
Medicine
In medicine, peptides synthesized using this compound are investigated for their therapeutic potential. These peptides can act as inhibitors or activators of specific biological pathways.
Industry
Industrially, this compound is used in the production of peptide-based drugs and diagnostic tools. Its role in the synthesis of high-purity peptides makes it valuable for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-(S)-3-amino-3-(3-chlorophenyl)propionic acid
- Fmoc-(S)-3-amino-4-(3-chlorophenyl)butyric acid
Uniqueness
Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Its longer carbon chain compared to similar compounds allows for the synthesis of peptides with different properties and functions.
Propriétés
Formule moléculaire |
C26H24ClNO4 |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30) |
Clé InChI |
XVPJGXLHKVWQJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12307649.png)
![1-cyclopropyl-N-(1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12307651.png)



![4aH-pyrido[2,3-d]pyridazin-5-one](/img/structure/B12307668.png)
![{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12307673.png)


![azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12307690.png)

![3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B12307706.png)
![Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307709.png)
